1-(9H-xanthen-9-yl)indole-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
297743-10-3 |
|---|---|
Molecular Formula |
C21H13NO3 |
Molecular Weight |
327.3g/mol |
IUPAC Name |
1-(9H-xanthen-9-yl)indole-2,3-dione |
InChI |
InChI=1S/C21H13NO3/c23-20-13-7-1-4-10-16(13)22(21(20)24)19-14-8-2-5-11-17(14)25-18-12-6-3-9-15(18)19/h1-12,19H |
InChI Key |
LFIOSDOPRSPXQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C5=CC=CC=C5C(=O)C4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)N4C5=CC=CC=C5C(=O)C4=O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 1 9h Xanthen 9 Yl Indole 2,3 Dione Derivatives
Reaction Pathways and Mechanistic Investigations
The formation of xanthene-indole hybrids is achieved through various synthetic routes, often involving multicomponent reactions that proceed through distinct mechanistic cycles. These pathways are dictated by the choice of catalysts, reactants, and reaction conditions, leading to the formation of specific intermediates that guide the reaction toward the final product.
Proposed Mechanistic Cycles for Hybrid Formation
The synthesis of xanthene-indole derivatives often involves elegant one-pot, multicomponent reactions (MCRs) that build molecular complexity efficiently. Several mechanistic pathways have been proposed for the formation of these hybrid structures.
One common approach involves the acid-catalyzed condensation of an isatin-derived intermediate with other components. For instance, the three-component reaction of 3-phenacylideneoxindoles (derived from isatins), dimedone, and tryptamine (B22526) is catalyzed by p-toluenesulfonic acid (p-TSA) in refluxing acetonitrile (B52724) to yield functionalized indole (B1671886) derivatives. uc.pt A plausible mechanism for related three-component reactions involves the initial formation of an azomethine ylide. This intermediate arises from the condensation of isatin (B1672199) with an amino acid, which then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile to create complex spirooxindole systems. uevora.pt
Another prominent pathway is the L-proline-catalyzed three-component coupling of a 2-hydroxybenzaldehyde, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and an indole. researchgate.net This reaction, performed under mild aqueous micellar conditions, is believed to proceed through a tandem sequence of classic organic reactions:
Knoevenagel Condensation: The reaction between 2-hydroxybenzaldehyde and dimedone.
Michael Addition: The indole then adds to the resulting intermediate in a conjugate addition.
Cyclization/Dehydration: An intramolecular cyclization followed by dehydration forms the xanthene ring system. researchgate.net
Iron(III)-catalyzed syntheses provide another route to indole-xanthene hybrids. researchgate.net These reactions can proceed through a tandem sequence of allylic oxidation, isomerization, cyclization, and hydroxylation. The preliminary mechanistic studies for these transformations suggest the involvement of radical species. researchgate.net Similarly, iodine can be used as a catalyst for the nucleophilic substitution reaction between xanthen-9-ol and indoles, offering a straightforward method for creating a direct bond between the two moieties. researchgate.netresearchgate.net
Finally, some syntheses proceed via the oxidative cleavage of a C-C bond in a peroxyoxindole to generate an isatin intermediate in situ. This intermediate then reacts with two molecules of a 1,3-diketone through a cascade of Knoevenagel condensation, Michael addition, and dehydration to form the xanthene-spirooxindole product. researchgate.net
Role of Intermediates in Reaction Processes
The formation of specific, often transient, intermediates is crucial in directing the outcome of these complex reactions.
Azomethine Ylides: In many MCRs involving isatins, the formation of an azomethine ylide is a key step. This intermediate is typically generated from the condensation of the C3-carbonyl of isatin with an amine or amino acid. uevora.pt The resulting ylide is a 1,3-dipole that readily participates in cycloaddition reactions with various dipolarophiles, leading to the stereoselective formation of spiro[indoline-3,2'-pyrrolidine]-2-one derivatives and other complex heterocyclic systems. uc.ptuevora.pt
Radical Intermediates: In transformations catalyzed by metal salts like iron(III), the reaction mechanism is often initiated by the generation of radicals. researchgate.net For example, the synthesis of sulfone-substituted xanthenes has been proposed to proceed via a pathway involving a sulfonyl radical and a xanthene radical. sioc-journal.cn The formation of these radical intermediates allows for C-H functionalization reactions that would be difficult to achieve through ionic pathways.
Isatin Intermediate: In certain reaction sequences, isatin itself is an intermediate. An iron(III)-mediated spiro-coupling reaction uses a peroxyoxindole which undergoes oxidative C-C bond cleavage to generate an isatin intermediate. This in-situ generated isatin then reacts further to build the final product. researchgate.net
Functional Group Interconversions and Derivatization
The 1-(9H-xanthen-9-yl)indole-2,3-dione scaffold possesses several sites that can be targeted for further chemical modification, allowing for the synthesis of a diverse library of derivatives.
Reactions at the Indole Nitrogen (N1)
The indole nitrogen (N1) in the parent indole structure is weakly acidic and can be deprotonated by a strong base. researchgate.net In the title compound, this position is occupied by the bulky 9H-xanthen-9-yl group. While this substitution precludes simple N-H functionalization, derivatization can be achieved by modifying a substituent attached to the nitrogen. For example, a derivative, 2-[2,3-bis(9H-xanthen-9-yl)indol-1-yl]acetic acid, demonstrates that functional groups can be present at the N1 position. uni.lu
General strategies for the N-alkylation of indoles often involve the use of alkyl halides in the presence of a base. More advanced methods include a consecutive detosylation/alkylation transformation of N-tosylated indoles with alcohols, which offers high selectivity. organic-chemistry.org Furthermore, tetramethylammonium (B1211777) fluoride (B91410) (TMAF) has been shown to be an effective reagent for the direct and selective methylation of the indole nitrogen. organic-chemistry.org These methods could potentially be adapted to synthesize derivatives of the title compound, provided the starting material is an N-H indole-xanthene hybrid.
Transformations at the Indole C2 and C3 Positions
The indole-2,3-dione (isatin) moiety is characterized by two carbonyl groups at the C2 and C3 positions, with the C3 carbonyl being a particularly reactive electrophilic center. uc.pt
Reactions at C3: The electron-deficient C3 carbonyl is highly susceptible to nucleophilic attack. This reactivity is widely exploited in multicomponent reactions to generate a variety of 3,3-disubstituted and spiro-oxindole derivatives. uc.pt For example, isatins react with Michael acceptors, primary amines, and 1,3-dicarbonyl compounds in catalyst-free, three-component reactions. uc.pt The reaction of indole with nitrogen dioxide can lead to the formation of 2-(indol-3-yl)-3H-indol-3-one, showcasing the reactivity at the C3 position. nih.gov
Reactions at C2: The C2 position, an amide carbonyl, is generally less reactive than the C3 ketone. However, transformations involving this position are known. The indole ring can undergo substitution reactions at the C2 and C3 positions. dergipark.org.tr Acid-catalyzed 2-alkylation of 3-alkylindoles with unactivated alkenes has been developed to afford 2,3-disubstituted indoles. nih.gov While the title compound has a dione (B5365651) structure, these findings point to the general reactivity of the indole core. Reactions with nitrous acid in aprotic solvents can also lead to complex products involving transformations at these positions. nih.gov
Reactivity of the Xanthene Moiety and its Influence on the Hybrid System
The xanthene portion of the hybrid molecule is not merely a passive scaffold; its C9 position is a site of significant reactivity, and the moiety as a whole exerts considerable influence on the molecule's properties.
The presence of substituents at the C9 position of the xanthene core strongly affects the physical, chemical, and biological properties of the molecule. researchgate.net The synthesis of indole-xanthydrol hybrids, for instance, involves a hydroxylation reaction at this benzylic-ether carbon, highlighting its reactivity. researchgate.net
Regioselectivity and Stereoselectivity in Hybrid Molecule Synthesis
The synthesis of complex hybrid molecules, particularly those with spiro-fused ring systems, from this compound and its derivatives is a field of significant interest in medicinal and synthetic chemistry. The control over regioselectivity and stereoselectivity during these synthetic transformations is paramount as it directly influences the three-dimensional structure and, consequently, the biological activity of the resulting compounds. Spirooxindoles, for instance, are a prominent class of compounds synthesized from isatin derivatives, and their construction often involves the creation of at least one stereocenter at the C3 position of the oxindole (B195798) core. nih.govuc.pt
Research in this area often focuses on multicomponent reactions (MCRs), such as the 1,3-dipolar cycloaddition, which offers an efficient pathway to structurally diverse spirooxindoles. uc.pt In these reactions, an azomethine ylide is typically generated in situ from the isatin derivative (bearing the 1-(9H-xanthen-9-yl) group) and an amino acid. This ylide then reacts with a dipolarophile. The regioselectivity of this cycloaddition—determining which of the two possible regioisomers is formed—and the stereoselectivity—dictating the relative configuration of the newly formed stereocenters—are critical aspects of the reaction's outcome. uc.pt
Studies have shown that these reactions can proceed with a high degree of control. For example, the three-component reaction between isatin derivatives, an amino acid, and a dipolarophile often yields spirooxindole-pyrrolidine hybrids as single regioisomers. uc.pt The plausible mechanism involves the formation of an azomethine ylide intermediate through the decarboxylative condensation of the isatin and the amino acid. This intermediate then undergoes a [3+2] cycloaddition reaction with the dipolarophile. The inherent electronic and steric properties of the reactants guide the approach of the dipolarophile to the ylide, resulting in the preferential formation of one regioisomer. uc.pt
The synthesis of novel spiro[indoline-3,2'-pyrrolidin]-2-one derivatives through a three-component reaction of isatin derivatives, benzylamine (B48309) derivatives, and a chalcone (B49325) (acting as the dipolarophile) has been reported to be highly regio- and stereoselective. uc.pt The reaction is believed to proceed via an azomethine ylide intermediate, which undergoes a 1,3-dipolar cycloaddition with the alkene of the chalcone to furnish the desired spirooxindole derivatives as single regioisomers. uc.pt
The development of novel methodologies for synthesizing biologically relevant heterocycles often targets high regioselectivity. In one-pot multicomponent reactions involving various indoles, 3-formylchromones, and nitrogen-based dinucleophiles, the synthesis of 3-substituted indole-based 1,2-dihydropyridine derivatives has been achieved with high regioselectivity. nih.gov The regioselectivity of the product formation in such cases can be confirmed through various analytical techniques and theoretical studies like Density Functional Theory (DFT). nih.gov
The following table summarizes representative data on the regioselective and stereoselective synthesis of hybrid molecules derived from isatin, which is the core of this compound.
| Reactant 1 (Isatin Derivative) | Reactant 2 | Reactant 3 (Dipolarophile) | Catalyst/Solvent | Product | Selectivity |
| Isatin | Sarcosine (B1681465) | 1,4-Naphthoquinone | Not specified | Spirooxindole derivative | Not specified |
| Isatin derivatives | Benzylamine derivatives | Chalcone derivatives | Not specified | Spiro[indolin-3,2'-pyrrolidin]-2-one derivatives | Single regioisomers |
| Isatin derivatives | L-proline | Various dipolarophiles | Not specified | Spirooxindole-pyrrolizidine derivatives | High |
| N-methyl-3-isatin-imine | tert-Butyl isocyanide | Dialkyl acetylenedicarboxylates | Catalyst-free | Spiro[indole-2,2'-pyrrole] derivatives | Not specified |
This table is illustrative of the types of reactions where regioselectivity and stereoselectivity are key considerations. The specific outcomes for this compound would follow similar principles, with the bulky xanthene group at the N1 position potentially exerting significant steric influence on the stereochemical course of the reaction.
Spectroscopic and Structural Characterization of 1 9h Xanthen 9 Yl Indole 2,3 Dione
Advanced Spectroscopic Techniques for Structural Elucidation
The structural framework of 1-(9H-xanthen-9-yl)indole-2,3-dione has been extensively investigated using a suite of sophisticated spectroscopic methods. These techniques provide a deep understanding of the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are powerful tools for determining the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 9-(1H-indol-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, shows characteristic signals that help in identifying the different types of protons present in the molecule. areeo.ac.ir For instance, the spectrum displays multiplets for the methylene (B1212753) (CH2) protons in the range of δ 1.77-2.69 ppm. areeo.ac.ir A singlet at δ 4.89 ppm is attributed to the methine (CH) proton, while the aromatic protons appear as multiplets between δ 6.93-7.56 ppm. areeo.ac.ir The NH proton of the indole (B1671886) ring is observed as a singlet at δ 10.80 ppm. areeo.ac.ir
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. In the case of 9-(1H-indol-3-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, the signals for the carbon atoms of the methylene groups appear at δ 21.1, 29.3, 36.5, and 38.6 ppm. areeo.ac.ir The carbon of the methine group resonates at δ 105.7 ppm. areeo.ac.ir The aromatic and indole carbons are found in the range of δ 111.1-155.0 ppm, and the carbonyl carbons of the dione (B5365651) give a signal at δ 198.8 ppm. areeo.ac.ir
Interactive Data Table: ¹H and ¹³C NMR Data for a Related Xanthene Derivative
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| CH₂ | 1.77-1.86 (m) | 21.1 |
| CH₂ | 1.92-2.00 (m) | 29.3 |
| 2CH₂ | 2.24-2.31 (m) | 36.5 |
| 2CH₂ | 2.62-2.69 (m) | 38.6 |
| CH | 4.89 (s) | 105.7 |
| Ar-H | 6.93-7.04 (m) | 111.1, 113.9, 118.7, 119.6, 121.7, 123.1, 127.3, 136.4 |
| Ar-H | 7.26 (d, J = 7.5 Hz) | |
| Ar-H | 7.56 (d, J = 7.5 Hz) | |
| NH | 10.80 (s) | |
| C=O | 198.8 | |
| Aromatic C | 155.0 |
Mass Spectrometry (MS, HR-MS, MALDI-TOF)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, confirming the molecular formula. For instance, the molecular formula of a similar compound, 9-(9H-Xanthen-9-ylidene), was determined to be C₂₆H₁₆O₂ with a computed molecular weight of 360.4 g/mol . nih.gov MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry is another technique used for the analysis of various organic molecules. scispace.comias.ac.in
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related xanthene derivative, 9-(2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, shows characteristic absorption bands. areeo.ac.ir A broad band around 3436 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. areeo.ac.ir The C-H stretching vibrations of the aliphatic and aromatic parts of the molecule are observed in the region of 2877-3055 cm⁻¹. areeo.ac.ir The strong absorption band at 1639 cm⁻¹ is attributed to the C=O stretching of the dione functionality. areeo.ac.ir Other significant peaks are observed at 1573, 1554, 1294, and 773 cm⁻¹, which are characteristic of the xanthene core structure. areeo.ac.ir
Interactive Data Table: IR Spectral Data for a Related Xanthene Derivative
| Functional Group | Vibrational Mode | Absorption Band (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3436 |
| C-H (aromatic) | Stretching | 3055 |
| C-H (aliphatic) | Stretching | 2950, 2877 |
| C=O | Stretching | 1639 |
| C=C (aromatic) | Stretching | 1573, 1554 |
| C-O-C | Stretching | 1294 |
| C-H (aromatic) | Bending (out-of-plane) | 773 |
Chromatographic and Purity Assessment Methods
Chromatographic techniques are essential for the purification and assessment of the purity of chemical compounds.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary idea of the purity of a compound. rsc.org In the synthesis of related compounds, TLC is performed on silica (B1680970) gel coated aluminum sheets and visualized under UV light. rsc.org
Column Chromatography: Column chromatography is a preparative technique used for the separation and purification of individual compounds from a mixture. rsc.org Silica gel is commonly used as the stationary phase, and a mixture of solvents like hexane (B92381) and ethyl acetate (B1210297) is used as the mobile phase to elute the compounds. rsc.org The purity of the isolated compounds is often confirmed by their sharp melting points. rsc.org
Theoretical and Computational Chemistry Investigations of 1 9h Xanthen 9 Yl Indole 2,3 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. These computational methods allow for the prediction of molecular geometries, energies, and various spectroscopic properties, offering insights that complement experimental findings.
Density Functional Theory (DFT) Studies (e.g., B3LYP, basis sets)
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. A popular and widely used functional within this framework is B3LYP, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
The choice of a basis set, such as 6-311G(d,p) or 6-311++G(d,p), is crucial as it defines the set of mathematical functions used to build the molecular orbitals. Larger basis sets with polarization and diffuse functions, like those denoted by (d,p) and ++, provide more flexibility for describing the electron distribution, leading to more accurate results, particularly for systems with heteroatoms or delocalized electrons. bohrium.comnih.gov DFT calculations are routinely used to optimize molecular geometries, determine thermodynamic stabilities, and calculate vibrational frequencies. researchgate.nettandfonline.com For instance, in studies of related heterocyclic compounds, DFT at the B3LYP/6-311G(d,p) level has been effectively used to optimize structures and analyze properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy levels)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. FMO analysis, often performed using the outputs of DFT calculations, also helps in understanding charge transfer interactions within a molecule and predicting its electronic absorption spectra. For example, the HOMO-LUMO energy levels for xanthene derivatives have been calculated using DFT-B3LYP methods to understand their chemical reactivity.
A hypothetical FMO analysis for 1-(9H-xanthen-9-yl)indole-2,3-dione would likely show the HOMO localized on the electron-rich indole (B1671886) moiety, while the LUMO might be distributed across the electron-deficient indole-2,3-dione carbonyl groups. The calculated energies would provide insights into its potential as an electron donor or acceptor in reactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. This method provides detailed information about bonding interactions, electron delocalization, and hyperconjugative effects within a molecule.
NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is evaluated using second-order perturbation theory. Significant donor-acceptor interactions indicate electron delocalization, which contributes to the molecule's stability. This analysis can quantify the charge transfer between orbitals, revealing the nature of intramolecular bonding and non-covalent interactions. nih.gov For a molecule like this compound, NBO analysis could elucidate the delocalization of electron density from the xanthene and indole rings towards the carbonyl groups, providing a quantitative measure of the electronic communication between the different parts of the molecule.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational chemistry offers powerful tools for predicting various spectroscopic properties, which can be used to interpret and verify experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). bohrium.comnih.gov Comparing calculated shifts with experimental data can help confirm the proposed structure of a synthesized compound.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These DFT-calculated frequencies correspond to the vibrational modes (stretching, bending) that are active in the infrared spectrum. nih.gov A comparison between the computed and experimental IR spectra aids in the assignment of functional groups. bohrium.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This analysis helps to assign the observed electronic transitions, such as n → π* or π → π* transitions, and understand the electronic properties of the molecule.
Mechanistic Probing through Computational Modeling
Beyond static molecular properties, computational modeling is instrumental in elucidating the mechanisms of chemical reactions.
Transition State Analysis and Reaction Energetics
Understanding a chemical reaction mechanism involves identifying the intermediates and, most importantly, the transition states (TS) that connect them along the reaction pathway. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed.
Elucidation of Reaction Mechanisms via DFT
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and reactivity of molecules. It is particularly effective in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds.
For derivatives of indole-2,3-dione (isatin), DFT has been employed to study their synthesis and subsequent reactions. For instance, the cyclo-condensation reaction between isatin (B1672199) derivatives and diamines to form fused heterocyclic systems, such as indolo[2,3-b]quinoxalines, has been investigated theoretically. researchgate.netias.ac.in Such studies typically involve:
Geometry Optimization: Calculating the lowest-energy structure for reactants, products, intermediates, and transition states.
Frequency Calculations: Confirming that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) and calculating thermodynamic properties.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the connected reactant and product, confirming the proposed mechanism.
A theoretical study on the synthesis of related indoloquinoxaline dyes confirmed that the structures could be optimized using the B3LYP exchange-correlation functional with a 6-311G basis set, a common and reliable DFT method. ias.ac.in By applying these methods to the formation of this compound, likely from the reaction of isatin and a xanthene-based precursor, one could predict the most favorable reaction conditions and understand the electronic factors that drive the substitution at the N-1 position of the indole ring.
Molecular Dynamics Simulations for Interfacial Interactions and Solution Behavior
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This approach is ideal for understanding how a molecule like this compound behaves in a condensed phase, such as in a solvent or at an interface with a solid surface or a biological macromolecule. researchgate.net
MD simulations rely on a force field, a set of parameters that defines the potential energy of the system, to calculate the forces on each atom and subsequently integrate Newton's equations of motion. For xanthone (B1684191) and indole derivatives, MD simulations have been used to:
Study Solvation: Analyze how solvent molecules (e.g., water, DMSO) arrange around the solute and the energetic consequences of this arrangement.
Investigate Conformational Dynamics: While the xanthene and indole-dione cores are rigid, the single bond connecting them allows for rotational freedom. MD can explore the preferred orientations and the energy barriers between them.
Simulate Binding to Biological Targets: MD simulations are critical in drug design to study the stability of a ligand-protein complex predicted by molecular docking. Simulations can reveal key intermolecular interactions, the role of water molecules in the binding site, and provide an estimate of the binding free energy. nih.gov For example, MD simulations were performed on xanthene derivatives binding to G-quadruplex DNA, showing how the compound interacts with specific nucleotides at the binding site. acs.org
A typical MD simulation protocol involves solvating the molecule in a box of water, neutralizing the system with ions, and then running the simulation for a duration ranging from nanoseconds to microseconds to observe its dynamic behavior. nih.gov
Electronic Structure and Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)
DFT calculations provide not only energies and structures but also a range of "reactivity descriptors" that predict how and where a molecule is likely to react. These descriptors are derived from the molecule's electronic structure. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a large gap implies high stability and low reactivity. researchgate.net
Electrostatic Potential (ESP): The ESP map is a visualization of the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For this compound, the oxygen atoms of the carbonyl groups on the indole-dione ring are expected to be regions of high negative potential.
Fukui Functions: The Fukui function, f(r), is a more sophisticated descriptor that identifies the most reactive sites in a molecule. faccts.descm.com It measures the change in electron density at a specific point when an electron is added or removed. The function f+(r) predicts sites for nucleophilic attack, while f-(r) predicts sites for electrophilic attack. For the indole-2,3-dione moiety, Fukui analysis would likely identify the carbonyl carbons as primary sites for nucleophilic attack. researchgate.net
The table below shows representative quantum chemical descriptors calculated for related indolo[2,3-b]quinoxaline dyes, illustrating the type of data generated from such studies. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Dye 1 | -5.87 | -3.21 | 2.66 |
| Dye 2 | -5.91 | -3.25 | 2.66 |
| Dye 3 | -5.99 | -3.34 | 2.65 |
| Dye 4 | -5.78 | -3.12 | 2.66 |
| Dye 5 | -5.83 | -3.18 | 2.65 |
In Silico Studies of Chemical Interactions and Molecular Design
In silico methods, particularly molecular docking, are central to modern drug discovery and materials science. These techniques use computational algorithms to predict the preferred binding orientation and affinity of one molecule to another. nih.gov The this compound scaffold is a prime candidate for such studies due to the known biological activities of both xanthenes and indoles.
Molecular Docking: This technique "docks" a ligand (e.g., our compound) into the binding site of a target protein or nucleic acid. A scoring function then estimates the binding affinity, often reported as a binding energy in kcal/mol. nih.gov Xanthone derivatives have been designed and evaluated in silico as G-quadruplex binders and p53 activators. acs.orgnih.gov
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. The xanthene-indole-dione structure can be used as a template to design new molecules with potentially enhanced activity.
QSAR (Quantitative Structure-Activity Relationship): QSAR models correlate variations in the chemical structure of a series of compounds with changes in their biological activity. For example, a QSAR study on oxygenated xanthones identified atomic partial charge as a key descriptor for predicting antioxidant activity. researchgate.net
The following table presents docking scores for newly designed xanthone derivatives against the c-MYC G-quadruplex, demonstrating how in silico screening can prioritize compounds for synthesis and testing. acs.org
| Compound | Binding Energy (kcal/mol) |
| XPNhF2 | -7.72 |
| XPNh2 | -13.05 |
| XPNhMe2 | -10.30 |
| XPNhM2 | -10.55 |
These computational approaches allow researchers to rationally design new molecules based on the this compound scaffold, optimizing its properties for specific applications, such as anticancer therapeutics. researchgate.net
Potential Applications and Future Research Directions in Chemical Sciences for 1 9h Xanthen 9 Yl Indole 2,3 Dione
The hybrid molecule 1-(9H-xanthen-9-yl)indole-2,3-dione, which merges the structural features of xanthene and isatin (B1672199) (1H-indole-2,3-dione), represents a scaffold of significant interest for future chemical research. Its potential is derived from the unique and versatile chemical reactivity of the isatin core combined with the steric and electronic properties of the bulky N-xanthenyl substituent. This section explores the prospective applications and forward-looking research avenues for this compound in the chemical sciences.
Q & A
Q. How can computational modeling complement experimental studies of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations predict solubility and aggregation behavior. Quantum mechanical calculations (e.g., DFT, CASSCF) model excited-state dynamics for photophysical applications. Machine learning algorithms analyze spectral databases to predict synthetic pathways or biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
